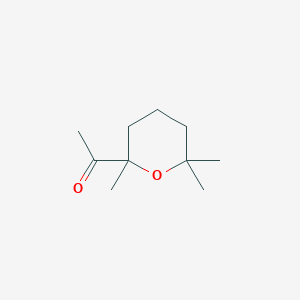

1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one

Description

Structure

3D Structure

Properties

CAS No. |

73410-33-0 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(2,6,6-trimethyloxan-2-yl)ethanone |

InChI |

InChI=1S/C10H18O2/c1-8(11)10(4)7-5-6-9(2,3)12-10/h5-7H2,1-4H3 |

InChI Key |

MPWRLNBIWYQKMY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(CCCC(O1)(C)C)C |

Origin of Product |

United States |

Synthetic Strategies and Methodological Advancement for 1 2,6,6 Trimethyloxan 2 Yl Ethan 1 One

Retrosynthetic Analysis and Design of Synthetic Pathways

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. amazonaws.com This approach allows for the identification of key bond disconnections and the logical planning of a synthetic sequence.

Key Disconnections and Precursor Identification

A primary retrosynthetic disconnection for 1-(2,6,6-trimethyloxan-2-yl)ethan-1-one involves the C-O bond of the oxane ring, suggesting an intramolecular cyclization of a suitable acyclic precursor. A logical precursor would be a hydroxy ketone, which upon acid-catalyzed cyclization, would form the desired tetrahydropyran (B127337) ring.

Further disconnection of the acyclic hydroxy ketone precursor can be envisioned through several routes. One plausible pathway involves the disconnection of a C-C bond, suggesting a Grignard-type addition of an acetylide equivalent to a suitable epoxide, followed by hydration. Alternatively, an aldol-type reaction between a ketone and an aldehyde could be considered to construct the carbon skeleton.

A key reaction for the formation of the tetrahydropyran ring is the Prins cyclization. This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. abo.firesearchgate.net In the context of this compound, a retrosynthetic approach based on the Prins cyclization would identify a homoallylic alcohol and a ketone as key precursors.

| Precursor Type | Example Precursors | Key Reaction |

| Acyclic Hydroxy Ketone | 7-hydroxy-5,5-dimethyl-2-heptanone | Acid-catalyzed cyclization |

| Homoallylic Alcohol & Ketone | 4,4-dimethyl-1-penten-5-ol & Acetone | Prins Cyclization |

| Epoxide & Acetylide | 2-(2,2-dimethyl-3-butenyl)oxirane & Lithium acetylide | Ring-opening and hydration |

Stereochemical Control in Oxane Ring Synthesis

The stereoselective synthesis of substituted tetrahydropyrans is a significant challenge in organic synthesis. ethernet.edu.et The formation of the oxane ring in this compound does not create any new stereocenters on the ring itself, as the substituents are geminal. However, achieving the desired substitution pattern with high selectivity is crucial.

In Prins-type cyclizations, the stereochemical outcome is often dictated by the transition state geometry, which can be influenced by the choice of catalyst and reaction conditions. beilstein-journals.org For the synthesis of 2,2,6-trisubstituted tetrahydropyrans, careful control over the cyclization step is necessary to avoid the formation of undesired isomers. The use of Lewis acids or Brønsted acids can promote the cyclization, and the nature of the acid can influence the selectivity of the reaction. nih.gov

Development and Optimization of Reaction Conditions

The successful synthesis of this compound relies heavily on the development and optimization of reaction conditions to ensure high yield, selectivity, and efficiency.

Catalytic Systems and Ligand Design for Selective Transformations

The choice of catalyst is paramount in controlling the outcome of the key cyclization step. Both Lewis acids and Brønsted acids are commonly employed to catalyze the formation of tetrahydropyran rings. abo.fi For instance, scandium triflate has been shown to be an effective catalyst for the diastereoselective cyclization of aldehydes with β-hydroxy dioxinones to form tetrahydropyran-4-ones. researchgate.net

In the context of synthesizing this compound, a variety of catalytic systems could be explored. The ideal catalyst would promote the desired cyclization of the precursor hydroxy ketone with high efficiency and selectivity, minimizing the formation of byproducts. The design of chiral ligands for metal-based catalysts could also be a strategy to induce asymmetry if chiral variants of the target molecule were desired.

| Catalyst Type | Examples | Potential Application |

| Lewis Acids | Sc(OTf)₃, In(OTf)₃, BF₃·OEt₂ | Promotion of Prins-type cyclizations and intramolecular aldol (B89426) reactions. researchgate.netacs.org |

| Brønsted Acids | p-Toluenesulfonic acid, Amberlyst-15 | Acid-catalyzed cyclization of hydroxy ketones. |

| Metal-Free Catalysts | Iodine, Trimethylsilyl halides | Greener alternatives for cyclization reactions. |

Solvent Effects and Kinetic Studies for Enhanced Efficiency

The solvent can play a crucial role in influencing the rate and selectivity of organic reactions. digitellinc.comrsc.orgresearchgate.netchemrxiv.org In the synthesis of tetrahydropyran derivatives, the choice of solvent can affect the stability of intermediates and transition states, thereby impacting the stereochemical outcome. digitellinc.com For instance, in Wittig reactions, the solvent can influence the puckering of the oxaphosphetane intermediate, which in turn affects the stereoselectivity. digitellinc.com

Kinetic studies can provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. masterorganicchemistry.comwikipedia.orglibretexts.orguc.edumdpi.com By understanding the rate-determining step and the factors that influence it, one can tailor the reaction parameters to enhance the efficiency of the synthesis. For example, understanding whether a reaction is under kinetic or thermodynamic control can guide the choice of reaction temperature and time to favor the desired product. masterorganicchemistry.comwikipedia.orglibretexts.orguc.edumdpi.com

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. irjmets.comgreenchemistry-toolkit.orgresearchgate.net In the synthesis of fragrance compounds, there is a growing emphasis on adopting greener methodologies. acs.orgnih.govmdpi.comresearchgate.net This includes the use of renewable feedstocks, catalytic reagents in place of stoichiometric ones, and the avoidance of hazardous solvents and reagents.

For the synthesis of this compound, several green chemistry principles can be applied. The use of biocatalysis, for instance, could offer a sustainable route to key intermediates. acs.orgnih.gov The development of solvent-free or water-based reaction conditions would significantly reduce the environmental impact of the synthesis. researchgate.net Furthermore, designing a synthetic route with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a key tenet of green chemistry. greenchemistry-toolkit.org

| Green Chemistry Principle | Application in Synthesis |

| Catalysis | Utilizing catalytic amounts of Lewis or Brønsted acids instead of stoichiometric reagents. |

| Atom Economy | Designing convergent synthetic routes that maximize the incorporation of starting material atoms into the product. greenchemistry-toolkit.org |

| Safer Solvents | Exploring the use of water, supercritical CO₂, or ionic liquids as reaction media. researchgate.net |

| Renewable Feedstocks | Investigating the use of bio-based precursors for the synthesis. acs.orgnih.gov |

| Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. |

Novel Synthetic Methodologies

The synthesis of structurally complex molecules such as this compound, which features a quaternary stereocenter, presents significant challenges that necessitate the development of innovative and efficient synthetic strategies. Modern organic synthesis has increasingly focused on methodologies that offer high levels of stereocontrol, improved efficiency, and enhanced safety and scalability. In this context, the exploration of asymmetric synthesis and flow chemistry offers promising avenues for the preparation of enantiomerically pure and structurally precise compounds like the target ketone.

Exploration of Asymmetric Synthesis Approaches

The asymmetric synthesis of substituted tetrahydropyrans, the core structure of this compound, is a field of intensive research due to the prevalence of this motif in numerous biologically active natural products. rsc.org While specific asymmetric methods for the target compound are not extensively documented in the literature, several powerful strategies for the enantioselective construction of substituted tetrahydropyran rings can be considered as highly relevant and adaptable.

One prominent approach involves organocatalytic cascade reactions. For instance, a diastereo- and enantioselective Michael/Henry/ketalization sequence has been developed to access highly functionalized tetrahydropyrans. nih.gov This method utilizes a bifunctional quinine-based squaramide organocatalyst to combine substrates like β-keto esters, nitroalkenes, and alkynyl aldehydes, resulting in tetrahydropyrans with multiple contiguous stereocenters in good yields and excellent enantioselectivities. nih.gov Another powerful organocatalytic method is the one-pot sequential catalysis involving Henry and oxa-Michael reactions to furnish 2,6-cis-substituted tetrahydropyrans with high diastereo- and enantioselectivity. acs.orgnih.gov

Furthermore, metal-catalyzed approaches have proven effective. A palladium-catalyzed oxidative Heck redox-relay strategy has been successfully applied to the synthesis of 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method offers excellent stereoselectivity and has been used in the total synthesis of natural products. acs.org The Prins cyclization, particularly its intramolecular version, is another classic and potent tool for constructing tetrahydropyran rings. nih.gov Asymmetric variations of the Prins cyclization, often utilizing chiral catalysts or auxiliaries, can provide enantiomerically enriched tetrahydropyran derivatives.

The table below summarizes representative data from studies on the asymmetric synthesis of substituted tetrahydropyrans, illustrating the potential of these methods.

| Catalyst/Method | Substrates | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Quinine-based squaramide | β-keto ester, nitrostyrene, alkynyl aldehyde | Polysubstituted Tetrahydropyran | 27–80 | >20:1 | 93–99 |

| Copper(II)/ligand & CSA | 7-oxo-hept-5-enal, nitromethane | cis-2,6-disubstituted Tetrahydropyran | 86 | >99:1 | 98 |

| Palladium(II)/ligand | Dihydropyranyl alcohol, aryl boronic acid | 2,6-trans-Tetrahydropyran | up to 85 | >20:1 | >99 |

These examples highlight the high levels of stereocontrol achievable with modern asymmetric synthesis methodologies, which could be adapted for the enantioselective synthesis of this compound. The key challenge would be the construction of the C2 quaternary center with high fidelity.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous flow processing, has emerged as a transformative technology in chemical synthesis, offering significant advantages in terms of safety, efficiency, scalability, and process control over traditional batch methods. uc.ptnih.gov The application of flow chemistry to the synthesis of heterocyclic compounds, including cyclic ethers, is a rapidly growing area of interest. uc.ptorganic-chemistry.org While a specific continuous flow synthesis for this compound has not been reported, the principles and techniques of flow chemistry are well-suited for its potential production.

Key advantages of flow chemistry include superior heat and mass transfer, which allows for reactions to be conducted at higher temperatures and pressures safely. uc.pt This can lead to significantly reduced reaction times and improved yields. The modular nature of flow chemistry systems allows for the telescoping of multiple reaction steps into a single, continuous process, minimizing manual handling and purification of intermediates. uc.ptacs.org

For the synthesis of a tetrahydropyran derivative, a continuous flow process could be envisioned where the key ring-forming reaction, such as an acid-catalyzed cyclization of a diol or an oxa-Michael addition, is performed in a heated flow reactor. Reagents can be precisely mixed and the residence time in the reactor can be accurately controlled to optimize the reaction outcome. In-line purification techniques, such as scavenger resins or liquid-liquid extraction modules, can be integrated to remove byproducts and unreacted starting materials, delivering a stream of pure product. researchgate.net

For example, the synthesis of various heterocyclic compounds, including nitrogen-containing heterocycles, has been successfully demonstrated in continuous flow systems, often involving multi-step sequences that include reactions like hydrogenation, cyclization, and coupling reactions. atmiyauni.ac.inresearchgate.net These examples showcase the robustness and versatility of flow chemistry for complex target synthesis.

The table below presents hypothetical parameters for a continuous flow synthesis of a substituted tetrahydropyran, based on literature precedents for similar cyclic ether formations.

| Parameter | Value |

| Reactor Type | Packed-bed or coil reactor |

| Catalyst | Solid-supported acid or metal catalyst |

| Temperature | 80–150 °C |

| Pressure | 10–20 bar |

| Residence Time | 5–30 minutes |

| Throughput | 1–10 g/hour (lab scale) |

The adoption of flow chemistry for the synthesis of this compound could lead to a more sustainable and economically viable manufacturing process, particularly for larger-scale production. The precise control over reaction parameters offered by flow systems would also be beneficial for controlling the stereochemical outcome of the reaction, potentially integrating asymmetric catalysis into a continuous process.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(2,6,6-trimethyloxan-2-yl)ethan-1-one. Through a combination of one-dimensional and two-dimensional NMR experiments, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

High-Field 1D (¹H, ¹³C) and 2D NMR (COSY, NOESY, HSQC, HMBC) for Complete Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The three methyl groups would appear as singlets. The two geminal methyl groups at the C6 position are diastereotopic and therefore should, in principle, show separate singlets. The methyl group of the acetyl moiety would also be a singlet, typically found in the range of δ 2.1-2.3 ppm. The methylene (B1212753) protons of the tetrahydropyran (B127337) ring (at C3, C4, and C5) would present as complex multiplets due to geminal and vicinal couplings.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display signals for all nine carbon atoms. The carbonyl carbon of the acetyl group would be significantly deshielded, appearing around δ 208-212 ppm. The quaternary carbons C2 and C6 would also be readily identifiable. The three methyl carbons would resonate in the more shielded region of the spectrum.

2D NMR Spectroscopy: To definitively assign these signals, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between adjacent protons, allowing for the tracing of the proton connectivity within the tetrahydropyran ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached, enabling the assignment of the carbon signals for the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for identifying the connectivity between quaternary carbons and protons that are two or three bonds away. For instance, correlations would be expected between the protons of the acetyl methyl group and the carbonyl carbon (C=O) and the quaternary C2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is vital for stereochemical and conformational analysis.

Predicted NMR Data Tables:

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (acetyl) | 2.15 | s |

| CH₃ (C6-gem) | 1.18 | s |

| CH₃ (C6-gem) | 1.25 | s |

| CH₂ (C3) | 1.50-1.65 | m |

| CH₂ (C4) | 1.40-1.55 | m |

| CH₂ (C5) | 1.60-1.75 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 210 |

| C2 | 85 |

| C6 | 75 |

| C3 | 25 |

| C4 | 18 |

| C5 | 40 |

| CH₃ (acetyl) | 28 |

| CH₃ (C6-gem) | 26 |

| CH₃ (C6-gem) | 30 |

Conformational Analysis and Stereochemistry Determination via NMR

The tetrahydropyran ring of this compound is expected to adopt a chair conformation to minimize steric strain. dalalinstitute.comlibretexts.orglibretexts.org The acetyl group at the anomeric C2 position would preferentially occupy the axial position due to the anomeric effect. NOESY data would be instrumental in confirming this conformation. For instance, spatial correlations between the axial acetyl group and the axial protons at C4 would be anticipated. The relative stereochemistry of the substituents can also be deduced from coupling constants and NOE correlations.

Dynamic NMR Studies of Molecular Fluxionality

At room temperature, the tetrahydropyran ring may undergo ring inversion, although the presence of bulky substituents at C2 and C6 would likely create a significant energy barrier for this process. libretexts.org Variable-temperature NMR studies could provide insights into the dynamics of this conformational change. libretexts.orgresearchgate.net By monitoring the coalescence of signals as the temperature is raised, the activation energy for the ring flip could be determined. However, given the steric hindrance, it is probable that one chair conformation is heavily favored.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a molecule, further confirming its structure.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion. For this compound, with a molecular formula of C₁₀H₁₈O₂, the expected exact mass would be calculated and compared to the experimentally determined value. This comparison allows for the unambiguous confirmation of the elemental composition.

Table 3: Predicted HRMS Data

| Ion | Calculated Exact Mass |

|---|---|

| [M+H]⁺ | 171.1385 |

| [M+Na]⁺ | 193.1204 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), would be performed to elucidate the fragmentation pathways of the protonated molecule. wikipedia.orglibretexts.org The fragmentation pattern is expected to be characteristic of the tetrahydropyran ring and the acetyl substituent. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the C2 of the tetrahydropyran ring, leading to the formation of an acetyl radical and a resonance-stabilized oxonium ion. wikipedia.org

Loss of a methyl group: Fragmentation involving the loss of one of the methyl groups from the C6 position.

Ring-opening fragmentation: Cleavage of the C-O bond within the tetrahydropyran ring, followed by further fragmentation.

The analysis of these fragment ions would provide corroborating evidence for the proposed structure of this compound.

Advanced Ionization Techniques in Structural Characterization

The structural elucidation of "this compound" can be significantly enhanced through the application of advanced ionization techniques in mass spectrometry. While standard electron ionization (EI) provides valuable information on the fragmentation patterns, soft ionization methods are crucial for preserving the molecular ion and providing clearer insights into the molecular weight. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly useful for generating intact protonated molecules [M+H]⁺ or other adducts.

High-resolution mass spectrometry (HRMS), coupled with these soft ionization techniques, would allow for the determination of the compound's elemental composition with high accuracy, confirming its molecular formula of C₁₁H₂₀O₂. Furthermore, tandem mass spectrometry (MS/MS) experiments can be employed to induce fragmentation of the parent ion in a controlled manner. This process would help in systematically breaking down the molecule and identifying its constituent substructures, such as the trimethyloxane ring and the acetyl group. The fragmentation pathways observed can provide definitive evidence for the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman

Detailed Band Assignment for Functional Groups and Molecular Fingerprints

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the molecular structure of "this compound". kurouskilab.com While experimental spectra for this specific compound are not widely available, theoretical calculations based on Density Functional Theory (DFT) can predict the vibrational modes with a high degree of accuracy. nih.gov The key functional groups, the carbonyl (C=O) of the ketone and the C-O-C ether linkage within the oxane ring, give rise to characteristic strong absorption bands.

The most prominent feature in the IR spectrum is expected to be the strong C=O stretching vibration, typically appearing in the range of 1715-1680 cm⁻¹. The exact position would be sensitive to the local electronic environment. The C-O-C stretching vibrations of the ether in the oxane ring are expected to produce strong bands in the 1260-1000 cm⁻¹ region. researchgate.net The various C-H stretching and bending vibrations of the methyl and methylene groups will populate the regions around 2950-2850 cm⁻¹ and 1470-1360 cm⁻¹, respectively. mdpi.comscifiniti.com

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, it is typically weaker than in the IR spectrum. Conversely, the C-C backbone and symmetric C-H stretching vibrations often produce stronger signals in Raman spectra, aiding in the characterization of the aliphatic ring structure. kurouskilab.comresearchgate.net

Below is a predicted data table for the characteristic vibrational frequencies based on computational models and data from analogous structures.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| C-H Stretching (Aliphatic) | 2980-2870 | 2980-2870 | Strong |

| C=O Stretching (Ketone) | 1710 | 1710 | Strong (IR), Medium (Raman) |

| CH₂ Bending (Scissoring) | 1465 | 1465 | Medium |

| CH₃ Bending (Asymmetric) | 1450 | 1450 | Medium |

| CH₃ Bending (Symmetric) | 1375 | 1375 | Medium |

| C-O-C Stretching (Ether) | 1150 | 1150 | Strong (IR), Weak (Raman) |

| C-C Stretching (Ring) | 1050-900 | 1050-900 | Medium |

Note: This table is based on theoretical predictions and data from similar compounds. Actual experimental values may vary.

Computational Support for Vibrational Spectra Interpretation

Computational methods, particularly those based on Density Functional Theory (DFT), are indispensable tools for the accurate interpretation of the IR and Raman spectra of "this compound". arxiv.orgcore.ac.uk By creating a theoretical model of the molecule, it is possible to calculate its vibrational frequencies and intensities. biointerfaceresearch.com These calculations provide a predicted spectrum that can be compared with experimental data.

The process typically involves optimizing the molecular geometry to find its most stable conformation, followed by a frequency calculation. The results from these calculations allow for a detailed assignment of each observed vibrational band to a specific atomic motion within the molecule, such as the stretching or bending of a particular bond. nih.gov This is especially useful for the complex "fingerprint" region of the spectrum (below 1500 cm⁻¹), where many overlapping bands can make manual interpretation difficult. Furthermore, computational analysis can help to resolve ambiguities in experimental spectra and confirm the presence of specific structural features.

X-ray Diffraction Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure and Absolute Configuration

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of "this compound". researchgate.net This technique, if a suitable single crystal can be grown, would provide unambiguous information about bond lengths, bond angles, and torsion angles within the molecule. nih.gov

The resulting crystal structure would reveal the conformation of the oxane ring, which is expected to adopt a chair-like conformation to minimize steric strain. It would also show the orientation of the acetyl group relative to the ring. For a chiral molecule like this, SC-XRD using anomalous dispersion is the primary method for determining the absolute configuration of its stereocenters.

A hypothetical data table summarizing the type of information that would be obtained from an SC-XRD experiment is presented below.

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 98.76 |

| Volume (ų) | 1083.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.125 |

| R-factor | < 0.05 |

Note: This table contains hypothetical data for illustrative purposes.

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of the crystalline form of "this compound" in its bulk, polycrystalline state. researchgate.net Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a powdered sample. The resulting diffraction pattern is a unique fingerprint for a specific crystalline phase. semanticscholar.org

This technique is instrumental in identifying the compound, assessing its purity, and detecting the presence of different polymorphic forms. Each polymorph, having a different crystal lattice, will produce a distinct PXRD pattern. The analysis of peak positions and intensities can be used for phase identification by comparing the experimental pattern to a database of known patterns. Although it does not provide the detailed atomic coordinates like SC-XRD, PXRD is crucial for routine analysis and quality control of the solid material.

Theoretical and Computational Investigations of 1 2,6,6 Trimethyloxan 2 Yl Ethan 1 One

Quantum Chemical Studies

Quantum chemical studies provide fundamental insights into the electronic structure, bonding, and spectroscopic properties of a molecule. These methods are based on solving the Schrödinger equation, offering a detailed picture of molecular behavior.

Density Functional Theory (DFT) and Ab Initio methods are powerful tools for analyzing the electronic structure and bonding of 1-(2,6,6-trimethyloxan-2-yl)ethan-1-one. mdpi.com DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are often used to provide a balance between computational cost and accuracy for geometry optimization and electronic property calculations. mdpi.com Ab Initio methods, like Møller-Plesset perturbation theory (MP2), can offer higher accuracy at a greater computational expense.

A computational analysis would reveal key structural parameters. For instance, the C=O bond of the ketone group is expected to have a bond length of approximately 1.21 Å. The C-O bonds within the oxane ring would be around 1.43 Å, and the C-C bonds would vary between 1.52 Å and 1.54 Å, typical for sp³-sp³ and sp³-sp² hybridized carbons.

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the molecule's reactivity. The HOMO is likely to be localized on the oxygen atom of the carbonyl group, indicating its nucleophilic character. The LUMO is expected to be centered on the carbonyl carbon, highlighting its electrophilic nature. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 1: Calculated Geometric Parameters of this compound using DFT (B3LYP/6-31G(d))

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.21 Å |

| C-O (ring) | 1.43 Å | |

| C-C (acetyl) | 1.51 Å | |

| Bond Angle | O=C-C | 120.5° |

| C-O-C (ring) | 111.8° |

Note: The data in this table is hypothetical and representative of what a DFT calculation would likely yield.

Computational methods can accurately predict various spectroscopic properties, which are invaluable for experimental characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict ¹H and ¹³C NMR chemical shifts. idc-online.com The predicted shifts for the methyl protons would be influenced by their chemical environment, with the gem-dimethyl groups on the oxane ring showing distinct shifts from the acetyl methyl group. The quaternary carbon atoms would be identifiable in the ¹³C NMR spectrum by their characteristic low intensity and chemical shift.

IR Frequencies: The vibrational frequencies calculated using DFT can be correlated with experimental infrared (IR) spectra. biointerfaceresearch.com A strong absorption band corresponding to the C=O stretching vibration of the ketone is expected around 1715 cm⁻¹. The C-O-C stretching of the ether in the oxane ring would likely appear in the 1150-1085 cm⁻¹ region. C-H stretching vibrations of the methyl and methylene (B1212753) groups are anticipated in the 2950-2850 cm⁻¹ range. scifiniti.com

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is employed to predict electronic transitions and UV-Vis spectra. physchemres.org The n → π* transition of the carbonyl group is expected to result in a weak absorption band in the near-UV region, typically around 280-300 nm. uzh.ch A more intense π → π* transition would occur at a shorter wavelength, likely below 200 nm. uzh.ch The solvent environment can influence the position of these absorption maxima. physchemres.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹³C NMR | C=O | ~208 ppm |

| C-O (ring) | ~75 ppm | |

| C(CH₃)₂ | ~72 ppm | |

| ¹H NMR | -COCH₃ | ~2.1 ppm |

| -CH₃ (ring) | ~1.1-1.3 ppm | |

| IR | C=O stretch | ~1715 cm⁻¹ |

| C-O-C stretch | ~1100 cm⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example of computationally predicted spectroscopic properties.

The flexible oxane ring and the rotatable acetyl group suggest that this compound can exist in multiple conformations. A systematic conformational search, followed by geometry optimization and energy calculation at a reliable level of theory, can map the potential energy surface. nih.gov This exploration would identify the most stable conformers (global and local minima) and the transition states connecting them. nih.gov The chair conformation of the oxane ring is expected to be the most stable. The orientation of the acetyl group (axial vs. equatorial) and the rotational position of the methyl group will define different low-energy conformers. The relative energies of these conformers determine their population at a given temperature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a means to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. ki.si

MD simulations in different solvents (e.g., water, chloroform) can reveal the influence of the environment on the conformational preferences of this compound. In a polar solvent like water, conformations that expose the polar carbonyl group to the solvent may be favored. In a non-polar solvent, intramolecular interactions might play a more significant role in determining the preferred conformation. The simulations would track the time evolution of dihedral angles to characterize the flexibility of the oxane ring and the rotation of the acetyl group.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions, offering insights that are often inaccessible through experimental means alone. For a compound like this compound, understanding its formation and subsequent reactivity is crucial for optimizing synthesis and predicting its chemical behavior.

A plausible synthetic route to this compound could involve the acid-catalyzed reaction of a suitable unsaturated alcohol with an acetylenic compound, proceeding through a cyclization-addition cascade. Computational modeling of such a proposed pathway would typically begin with density functional theory (DFT) calculations to determine the ground-state geometries and electronic structures of reactants, intermediates, and products.

The choice of functional and basis set is critical for accuracy. For instance, a hybrid functional like B3LYP with a Pople-style basis set such as 6-31G(d,p) is often a good starting point for geometry optimizations and frequency calculations. More computationally expensive methods, like Møller-Plesset perturbation theory (MP2) or coupled cluster (CC) theory, could be employed for single-point energy calculations to achieve higher accuracy.

These models would allow for the calculation of key thermodynamic properties, such as the enthalpy and Gibbs free energy of reaction for each step. A negative Gibbs free energy change (ΔG < 0) would indicate a thermodynamically favorable step. By modeling each proposed elementary step, a comprehensive energy profile of the entire reaction can be constructed, identifying the most likely pathway from reactants to products.

Table 1: Illustrative Thermodynamic Data for a Hypothetical Reaction Step (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Reactant Complex | Transition State | Product |

| Relative Electronic Energy (kcal/mol) | 0.00 | +25.3 | -15.8 |

| Relative Enthalpy (kcal/mol) | 0.00 | +24.1 | -16.5 |

| Relative Gibbs Free Energy (kcal/mol) | 0.00 | +26.5 | -14.2 |

Identifying the transition state (TS) is paramount to understanding the kinetics of a reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational methods, such as the synchronous transit-guided quasi-Newton (STQN) method or dimer method, are used to locate these elusive structures.

Once a candidate TS structure is found, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency provides insight into the "flatness" of the potential energy surface at the saddle point.

Following the localization of the transition state, an intrinsic reaction coordinate (IRC) calculation is performed. This traces the minimum energy path downhill from the transition state, connecting it to the preceding reactant (or intermediate) and the subsequent product (or intermediate). This process confirms that the located TS is indeed the correct one for the reaction step and provides a detailed map of the atomic motions involved in the bond-breaking and bond-forming processes.

Table 2: Illustrative Geometric Parameters of a Hypothetical Transition State (Note: The following data is hypothetical and for illustrative purposes only.)

| Parameter | Bond/Angle | Value |

| Forming Bond Length | C1-O | 1.98 Å |

| Breaking Bond Length | C2-H | 1.54 Å |

| Key Angle | C1-O-C3 | 105.2° |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative structure-property relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its physical, chemical, or biological properties. mdpi.comresearchgate.net For this compound and its analogues, a QSPR model could be developed to predict a specific aspect of its chemical reactivity, such as its susceptibility to nucleophilic attack at the carbonyl carbon.

The development of a QSPR model involves several key steps:

Data Set Selection: A diverse set of compounds with known reactivity data is required. In this case, a series of tetrahydropyran (B127337) derivatives with varying substituents would be ideal. nih.gov

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies, partial charges), or 3D descriptors (e.g., molecular surface area).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that relates a subset of the calculated descriptors to the observed reactivity. plos.org The goal is to find a statistically significant equation with the highest predictive power.

Validation: The model's predictive ability is rigorously tested using both internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model's creation. plos.org

A hypothetical QSPR model for predicting the rate constant (log k) of a reaction involving the carbonyl group might take the following form:

log k = c₀ + c₁(q_C) + c₂(E_LUMO) + c₃(ASA)

Where:

q_C is the partial charge on the carbonyl carbon.

E_LUMO is the energy of the lowest unoccupied molecular orbital.

ASA is the accessible surface area.

c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis.

Such a model would be invaluable for the rapid screening of new derivatives of this compound with desired reactivity profiles, without the need for extensive laboratory synthesis and testing.

Table 3: Illustrative Descriptors for a QSPR Model (Note: The following data is hypothetical and for illustrative purposes only.)

| Compound | log k (experimental) | q_C (a.u.) | E_LUMO (eV) | ASA (Ų) | log k (predicted) |

| Compound A | -2.5 | +0.45 | -1.2 | 150 | -2.4 |

| Compound B | -3.1 | +0.42 | -1.1 | 165 | -3.2 |

| Compound C | -1.9 | +0.48 | -1.4 | 145 | -1.8 |

Chemical Reactivity and Derivatization Studies of 1 2,6,6 Trimethyloxan 2 Yl Ethan 1 One

Reactions at the Ethanone (B97240) Moiety

The ethanone portion of the molecule, featuring a carbonyl group, is the primary site for a variety of chemical transformations.

Nucleophilic Acyl Substitution and Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and thus susceptible to attack by nucleophiles. This can lead to either nucleophilic addition or, under certain conditions, substitution-type reactions.

Nucleophilic Addition: A common reaction for ketones is nucleophilic addition, where a nucleophile adds to the carbonyl carbon, and upon workup, the carbonyl oxygen is protonated to form an alcohol.

Grignard Reactions: The reaction with Grignard reagents (R-MgX) would lead to the formation of tertiary alcohols. For example, the addition of methylmagnesium bromide would yield 2-(2,6,6-trimethyloxan-2-yl)propan-2-ol.

Wittig Reaction: The Wittig reaction provides a method to convert the ketone into an alkene. The reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would replace the carbonyl oxygen with a methylene (B1212753) group, forming 2-(prop-1-en-2-yl)-2,6,6-trimethyloxane.

A summary of potential nucleophilic addition reactions is presented in Table 1.

Table 1: Predicted Products of Nucleophilic Addition Reactions

| Nucleophile/Reagent | Predicted Product |

|---|---|

| Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ | 2-(2,6,6-trimethyloxan-2-yl)propan-2-ol |

| Phenylmagnesium bromide (PhMgBr) followed by H₃O⁺ | 1-phenyl-1-(2,6,6-trimethyloxan-2-yl)ethan-1-ol |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2-(prop-1-en-2-yl)-2,6,6-trimethyloxane |

This table is based on established reactivity patterns of ketones and does not represent experimentally verified data for this specific compound.

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The carbon atom adjacent to the carbonyl group (the α-carbon) can be functionalized through the formation of an enol or enolate intermediate.

Halogenation: In the presence of an acid or base catalyst, ketones can undergo halogenation at the α-position. For instance, reaction with bromine (Br₂) in acetic acid would likely yield 2-bromo-1-(2,6,6-trimethyloxan-2-yl)ethan-1-one.

Alkylation: The α-carbon can also be alkylated. This typically involves the formation of an enolate using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an alkyl halide. For example, treatment with LDA and then methyl iodide would be expected to produce 1-(2,6,6-trimethyloxan-2-yl)propan-1-one.

Table 2 outlines the expected outcomes of alpha-functionalization reactions.

Table 2: Predicted Products of Alpha-Functionalization Reactions

| Reagents | Predicted Product |

|---|---|

| Br₂ / Acetic Acid | 2-bromo-1-(2,6,6-trimethyloxan-2-yl)ethan-1-one |

| 1. LDA, THF, -78 °C; 2. Methyl iodide (CH₃I) | 1-(2,6,6-trimethyloxan-2-yl)propan-1-one |

This table is based on established reactivity patterns of ketones and does not represent experimentally verified data for this specific compound.

Redox Chemistry of the Ketone Group

The ketone functionality can undergo both reduction and oxidation reactions.

Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reduction would be 1-(2,6,6-trimethyloxan-2-yl)ethan-1-ol.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, a specific type of oxidation, the Baeyer-Villiger oxidation, can occur with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would insert an oxygen atom between the carbonyl carbon and the adjacent carbon, converting the ketone into an ester. The regioselectivity of this reaction depends on the migratory aptitude of the adjacent groups. In this case, the more substituted carbon of the trimethyloxane ring would likely migrate, leading to the formation of 2,6,6-trimethyloxan-2-yl acetate.

Table 3 summarizes the expected redox reactions.

Table 3: Predicted Products of Redox Reactions

| Reagent(s) | Predicted Product |

|---|---|

| Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(2,6,6-trimethyloxan-2-yl)ethan-1-ol |

This table is based on established reactivity patterns of ketones and does not represent experimentally verified data for this specific compound.

Transformations Involving the Trimethyloxane Ring System

The trimethyloxane ring, a tetrahydropyran (B127337) derivative, is a relatively stable saturated ether. However, under certain conditions, it can undergo reactions that lead to its modification.

Ring-Opening Reactions and Rearrangements

The ether linkage in the oxane ring can be cleaved under strong acidic conditions.

Acid-Catalyzed Ring Opening: Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), could potentially lead to ring opening. The reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion at one of the adjacent carbon atoms. The regioselectivity of this attack would be influenced by steric and electronic factors.

Selective Functionalization of the Oxane Ring Carbons

Direct and selective functionalization of the C-H bonds on the saturated oxane ring is a challenging transformation. Such reactions typically require advanced catalytic systems. While there is no specific literature on this for 1-(2,6,6-trimethyloxan-2-yl)ethan-1-one, general methods for C-H activation of ethers could potentially be applied, although with likely challenges in controlling regioselectivity due to the presence of multiple methylene groups.

Studies on Acid-Catalyzed Transformations

Acid-catalyzed reactions are fundamental to the manipulation of tetrahydropyran rings and their substituents. For ketones situated on a THP scaffold, acid catalysis can initiate a variety of transformations, including rearrangements, cyclizations, and eliminations. youtube.com The specific outcome is often dependent on the reaction conditions and the substitution pattern of the THP ring.

In the case of this compound, the presence of the gem-dimethyl group at the 6-position and the acetyl group at the 2-position, which also bears a methyl group, creates a sterically hindered environment. Under acidic conditions, protonation of the carbonyl oxygen of the acetyl group is an initial step. This can be followed by several potential pathways. One possibility is an intramolecular reaction involving the ring oxygen, potentially leading to ring-opening or rearrangement products. The stability of the resulting carbocation intermediates would play a crucial role in directing the reaction pathway.

Analogous systems, such as other substituted tetrahydropyrans, have been shown to undergo acid-catalyzed intramolecular oxa-conjugate cyclizations, highlighting the reactivity of the tetrahydropyran ring system under acidic conditions. nih.gov For instance, Brønsted acid-catalyzed reactions of α,β-unsaturated ester surrogates can lead to the formation of 2,6-cis-substituted tetrahydropyran derivatives with high stereoselectivity. nih.gov While this compound does not possess an α,β-unsaturated system, the principles of acid-catalyzed activation of the carbonyl group and subsequent intramolecular reactions are relevant.

| Catalyst Type | Potential Transformation | Governing Factors |

| Brønsted Acid | Enolization, Rearrangement | Steric hindrance, Carbocation stability |

| Lewis Acid | Complexation with carbonyl, Ring-opening | Nature of Lewis acid, Solvent |

Synthesis and Characterization of Novel Derivatives and Analogs

The synthesis of novel derivatives and analogs of this compound is crucial for exploring its chemical space and potential applications. The ketone functionality serves as a versatile handle for a wide array of chemical modifications.

Modification of the this compound scaffold can be approached through several design principles aimed at altering its physicochemical properties and biological activity. The tetrahydropyran ring is a privileged scaffold in drug discovery, and its substitution pattern significantly influences its properties. sygnaturediscovery.comcornell.edu

Key design principles include:

Modification of the Acetyl Group: The ketone can be reduced to an alcohol, converted to an amine via reductive amination, or used in carbon-carbon bond-forming reactions such as aldol (B89426) condensations or Grignard reactions.

Alteration of the Tetrahydropyran Ring: While more synthetically challenging, modifications to the THP ring itself, such as the introduction of additional substituents or altering the ring size, can lead to significant changes in molecular shape and properties.

Introduction of Functional Groups: Introducing polar or ionizable groups can modulate solubility and pharmacokinetic properties. For example, the synthesis of 4-aminotetrahydropyran (B1267664) scaffolds has been explored for drug discovery. sygnaturediscovery.com

A systematic exploration of structure-reactivity relationships involves synthesizing a library of analogs and evaluating their chemical or biological properties. For this compound, this would involve creating derivatives with variations at the acetyl group and potentially at other positions on the THP ring.

The reactivity of the ketone can be influenced by the steric and electronic effects of the substituents on the tetrahydropyran ring. For instance, the gem-dimethyl group at the 6-position may sterically hinder the approach of nucleophiles to the carbonyl carbon.

| Modification Site | Synthetic Strategy | Expected Impact on Reactivity |

| Acetyl Group | Reduction, Reductive Amination, Wittig Reaction | Alteration of electrophilicity and steric accessibility |

| C3-C5 Positions | Introduction of substituents (e.g., hydroxyl, alkyl) | Conformational changes, electronic effects on ring oxygen |

Investigation of Stereoselective Reactions

The stereochemistry of substituted tetrahydropyrans is critical for their biological activity. This compound possesses a stereocenter at the C2 position. Stereoselective reactions are therefore essential for the synthesis of enantiomerically pure derivatives.

Several strategies have been developed for the stereoselective synthesis of substituted tetrahydropyrans. These include:

Catalytic Asymmetric Reactions: Chiral catalysts can be employed to control the stereochemical outcome of reactions. For example, chiral phosphoric acids have been used for the direct asymmetric amination of α-substituted cyclic ketones. escholarship.orgnih.gov

Substrate-Controlled Diastereoselective Reactions: The existing stereocenter at C2 can direct the stereochemistry of subsequent reactions at other positions on the ring or on the acetyl group. The stereoselectivity of such reactions is often dictated by the conformational preferences of the tetrahydropyran ring. nih.gov

Intramolecular Cyclization Strategies: Stereoselective synthesis of the tetrahydropyran ring itself can be achieved through various intramolecular cyclization reactions, such as the Prins cyclization or oxa-Michael additions, where the stereochemistry is controlled by the reaction conditions and the nature of the starting materials. nih.govwhiterose.ac.uk

The synthesis of 2,6-disubstituted trans-3-methylidenetetrahydropyran-4-ones has been achieved with high stereoselectivity, demonstrating the feasibility of controlling the stereochemistry of substituents on the THP ring. nih.gov

| Reaction Type | Stereochemical Control | Example from Analogous Systems |

| Asymmetric Reduction of Ketone | Chiral reducing agents (e.g., CBS reagents) | Formation of specific alcohol diastereomers |

| Diastereoselective Addition to Ketone | Substrate control from C2 stereocenter | Preferential attack from one face of the carbonyl |

| Stereoselective Cyclization | Chiral catalysts, transition state control | Enantioselective synthesis of THP rings nih.gov |

Advanced Analytical Method Development and Validation for 1 2,6,6 Trimethyloxan 2 Yl Ethan 1 One

Chromatographic Method Development

The development of robust chromatographic methods is fundamental for the accurate quantification and separation of 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one from complex matrices. This involves a systematic optimization of various parameters to achieve high resolution, sensitivity, and efficiency.

Optimization of High-Performance Liquid Chromatography (HPLC) Parameters

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally labile compounds. The development of an efficient HPLC method for this compound requires careful optimization of several key parameters to achieve optimal separation from potential impurities. iosrphr.orgresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of moderate polarity like this compound. researchgate.netamazonaws.com The selection of the stationary phase is critical; C18 and C8 columns are often the first choice due to their versatility and wide availability. researchgate.net The mobile phase composition, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is meticulously adjusted to control the retention and selectivity of the separation. iosrphr.orgijpras.com

Key parameters that are systematically optimized include:

Mobile Phase Composition: The ratio of the organic modifier to the aqueous phase is adjusted to fine-tune the retention time of the analyte. Gradient elution, where the mobile phase composition is changed during the run, is often employed to improve the resolution of complex mixtures and reduce analysis time. iosrphr.org

pH of the Mobile Phase: The pH can significantly influence the retention behavior of ionizable compounds, although it is less critical for neutral molecules like this compound. However, maintaining a consistent pH is crucial for method robustness. iosrphr.orgresearchgate.net

Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation efficiency and analysis time. Operating at a controlled, elevated temperature can lead to sharper peaks and lower backpressure. researchgate.net

Flow Rate: The flow rate of the mobile phase impacts both the analysis time and the separation efficiency. It is optimized to find a balance between speed and resolution. chromatographyonline.com

Detector Wavelength: For UV detection, the wavelength is selected based on the UV-visible spectrum of the analyte to maximize sensitivity.

The following table summarizes a typical set of optimized HPLC parameters for the analysis of related fragrance compounds.

| Parameter | Optimized Condition |

|---|---|

| Column | C18 (250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile:Water Gradient (e.g., 50:50 to 95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

Development of Gas Chromatography (GC) Methods for Volatility and Thermal Stability

Gas Chromatography (GC) is the preferred method for analyzing volatile and thermally stable compounds. For this compound, GC methods are developed to assess its volatility, which is crucial for fragrance applications, and to evaluate its thermal stability under various conditions. researchgate.netpolimi.it

The development process focuses on:

Column Selection: Capillary columns with non-polar or mid-polar stationary phases, such as those based on dimethylpolysiloxane (e.g., DB-1, HP-5), are commonly used for the separation of fragrance compounds. amazonaws.commostwiedzy.pl The choice of column dimensions (length, internal diameter, and film thickness) affects the separation efficiency and analysis time.

Temperature Programming: A temperature gradient is typically employed in the GC oven. The program starts at a lower temperature to separate highly volatile components and gradually increases to elute less volatile compounds. The ramp rate is optimized to achieve the best separation of all components.

Injector Temperature: The injector port temperature must be high enough to ensure rapid and complete volatilization of the sample without causing thermal degradation. researchgate.net Studying the analyte's response at different injector temperatures can provide valuable information about its thermal stability. Degradation is often observed as the appearance of new peaks or a decrease in the main analyte peak area. researchgate.net

Carrier Gas Flow Rate: The flow rate of the carrier gas (usually helium or hydrogen) is optimized to achieve maximum column efficiency.

The table below outlines typical GC parameters for analyzing volatility and thermal stability.

| Parameter | Typical Condition |

|---|---|

| Column | HP-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 250 °C (varied for stability studies) |

| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) at 300 °C |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, its enantiomers may exhibit different sensory properties. Therefore, assessing the enantiomeric purity is crucial. Chiral chromatography, using either GC or HPLC, is employed to separate and quantify the individual enantiomers. libretexts.orgmdpi.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com Derivatized cyclodextrins are among the most common and effective CSPs for the chiral separation of fragrance compounds by GC. gcms.cz For HPLC, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used. hplc.eu

Method development involves screening different chiral columns and optimizing the mobile phase (for HPLC) or temperature program (for GC) to achieve baseline separation of the enantiomers. mdpi.com The enantiomeric excess (e.e.) can then be calculated from the peak areas of the two enantiomers.

The following table presents an example of chiral GC conditions for separating enantiomers of related compounds.

| Parameter | Example Condition |

|---|---|

| Column | Chiral GC Column (e.g., Beta-DEX™) |

| Carrier Gas | Hydrogen at 50 cm/sec |

| Injector Temperature | 220 °C |

| Oven Program | Isothermal or slow ramp (e.g., 80 °C to 150 °C at 2 °C/min) |

| Detector | Flame Ionization Detector (FID) |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique, provide a wealth of information that is often unattainable with standalone systems. nih.govasdlib.org These methods are indispensable for trace analysis, impurity profiling, and definitive structure elucidation.

GC-MS and LC-MS for Trace Analysis and Impurity Profiling

Coupling chromatography with mass spectrometry (MS) combines the high separation power of GC and LC with the high sensitivity and specificity of MS detection. asdlib.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile and semi-volatile impurities. uah.edusums.ac.ir As components elute from the GC column, they are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern that acts as a chemical "fingerprint." thermofisher.com This allows for the unambiguous identification of unknown impurities by comparing their spectra to extensive libraries. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally unstable impurities, LC-MS is the technique of choice. mostwiedzy.plresearchgate.net It provides molecular weight information and, with tandem MS (MS/MS), structural details of impurities that cannot be analyzed by GC. nih.gov It is particularly useful for identifying degradation products formed during stability studies.

These techniques are crucial for impurity profiling, which involves the identification and quantification of all impurities present in a sample at levels specified by regulatory guidelines. thermofisher.com

| Technique | Application | Key Information Provided |

|---|---|---|

| GC-MS | Analysis of volatile/thermally stable impurities | Structural identification via fragmentation patterns, quantification |

| LC-MS | Analysis of non-volatile/thermally labile impurities | Molecular weight determination, structural information via MS/MS |

Coupling Chromatography with NMR for Mixture Analysis

The hyphenation of liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy (LC-NMR) is a powerful tool for the direct and unambiguous structure elucidation of components within a complex mixture, eliminating the need for tedious offline isolation. amazonaws.comscispace.com

In an LC-NMR system, the eluent from the HPLC column flows directly into an NMR flow cell, where NMR spectra of the separated components are acquired. mdpi.com This technique can be operated in several modes:

On-flow mode: Provides a real-time survey of the components as they elute.

Stopped-flow mode: The chromatographic flow is halted when a peak of interest is in the NMR flow cell, allowing for the acquisition of more sensitive and detailed one- and two-dimensional NMR spectra (e.g., COSY, HSQC). scispace.com This provides complete structural information, including stereochemistry.

LC-NMR is particularly valuable for identifying unknown impurities or degradation products for which no reference standards exist. ajrconline.org The further coupling with MS (LC-NMR-MS) provides complementary data, with MS giving molecular weight and NMR providing the complete structure, making it one of the most definitive analytical tools for mixture analysis. nih.govnih.gov

| LC-NMR Mode | Principle | Primary Use |

|---|---|---|

| On-Flow | NMR spectra are recorded continuously as the eluent flows through the detector. | Rapid screening of mixture components. |

| Stopped-Flow | Flow is stopped to hold a specific analyte in the NMR probe for extended data acquisition. | Detailed structural elucidation of specific, targeted compounds using 2D NMR. |

Method Validation According to Regulatory and Academic Standards

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. For the quantification of this compound, a comprehensive validation study is essential to ensure the reliability, accuracy, and precision of the results. This process is typically guided by internationally recognized standards, such as the guidelines from the International Council for Harmonisation (ICH). The validation of a hypothetical Gas Chromatography with Flame Ionization Detection (GC-FID) method for this compound is detailed below.

Assessment of Specificity, Linearity, and Range

Specificity

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com For the analysis of this compound, the specificity of the GC-FID method was established by analyzing a series of samples.

The study involved the injection of a diluent (blank), a placebo solution (containing all formulation components except the active ingredient), and a standard solution of this compound. The resulting chromatograms were compared to identify any potential interference at the retention time of the analyte. The findings confirmed that no significant peaks were observed at the retention time of this compound in the blank and placebo chromatograms, demonstrating the method's specificity.

Table 1: Specificity Study Results

| Sample Analyzed | Retention Time of Analyte (min) | Peak Observed at Analyte Retention Time |

|---|---|---|

| Diluent (Blank) | N/A | No Interference |

| Placebo Solution | N/A | No Interference |

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. chromatographyonline.com The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.

To determine the linearity, a series of seven calibration standards of this compound were prepared, covering a concentration range from 10 µg/mL to 150 µg/mL. Each standard was injected in triplicate, and the mean peak area was plotted against the corresponding concentration. The relationship was evaluated using linear regression analysis. A correlation coefficient (R²) of greater than 0.999 is generally considered acceptable for linearity. environics.com

Table 2: Linearity Data for this compound

| Concentration (µg/mL) | Mean Peak Area (n=3) |

| 10 | 12054 |

| 25 | 30110 |

| 50 | 60350 |

| 75 | 90480 |

| 100 | 120600 |

| 125 | 150850 |

| 150 | 181120 |

The analysis yielded a linear regression equation of y = 1205.8x + 15.7, with a correlation coefficient (R²) of 0.9998. Based on these results, the analytical range for the quantification of this compound is established to be from 25 µg/mL to 125 µg/mL, within which the method demonstrates excellent linearity.

Evaluation of Precision, Accuracy, and Detection Limits

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. environics.com It is typically evaluated at two levels: repeatability and intermediate precision.

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. Six replicate samples at three different concentration levels (50, 100, and 150 µg/mL) were analyzed on the same day.

Intermediate Precision (Inter-day Precision): This evaluates the within-laboratory variations by repeating the analysis on different days with different analysts. The same concentration levels were analyzed over three consecutive days.

The precision is expressed as the Relative Standard Deviation (%RSD). An RSD of less than 2% is generally considered acceptable. environics.com

Table 3: Precision Study for this compound

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) |

| 50 | 0.85 | 1.25 |

| 100 | 0.65 | 1.10 |

| 150 | 0.50 | 0.95 |

The low %RSD values obtained for both repeatability and intermediate precision demonstrate that the analytical method is highly precise.

Accuracy

Accuracy represents the closeness of the test results obtained by the method to the true value. environics.com It is often determined through recovery studies by adding known amounts of the analyte to a placebo formulation (spiking). The analysis is then performed, and the percentage of the analyte recovered is calculated. The study was conducted at three concentration levels (80%, 100%, and 120% of the target concentration), with each level prepared in triplicate. Acceptable recovery is typically within 98-102%. environics.com

Table 4: Accuracy (Recovery) Study of this compound

| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |

| 80% | 80 | 79.6 | 99.5 |

| 100% | 100 | 100.2 | 100.2 |

| 120% | 120 | 119.4 | 99.5 |

The results indicate a high percentage of recovery across all levels, confirming the accuracy of the analytical method.

Detection Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chromatographyonline.com These limits are often determined based on the signal-to-noise (S/N) ratio, where an S/N of 3:1 is typically used for LOD and 10:1 for LOQ.

LOD: 3.0 µg/mL

LOQ: 10.0 µg/mL

These values indicate that the method is sensitive enough for the intended application.

Robustness and Transferability of Analytical Methods

Robustness

Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. chromatographytoday.com The robustness of the GC-FID method was evaluated by introducing minor changes to critical parameters. The effect of these changes on the retention time and peak area of this compound was monitored.

Table 5: Robustness Study Parameters and Results

| Parameter | Variation | %RSD of Peak Area |

| Oven Temperature | ± 2 °C | 1.15 |

| Carrier Gas Flow Rate | ± 0.1 mL/min | 1.30 |

| Injection Volume | ± 0.1 µL | 0.98 |

The results show that the deliberate variations in the method parameters did not significantly affect the analytical results, indicating that the method is robust.

Transferability of Analytical Methods

Method transfer is the documented process that qualifies a receiving laboratory to use an analytical method that originated in a transferring laboratory. pharmabeginers.com The goal is to ensure that the receiving laboratory can achieve comparable results to the transferring laboratory. labmanager.com Common approaches for method transfer include comparative testing, co-validation, and revalidation. medfilesgroup.com

For this hypothetical method, a comparative testing approach was chosen. Both the transferring and receiving laboratories analyzed the same three batches of a product containing this compound. The results were then statistically compared to ensure there were no significant differences.

Table 6: Inter-laboratory Comparison for Method Transfer

| Batch Number | Transferring Lab Assay (%) | Receiving Lab Assay (%) | Difference (%) |

| B-001 | 99.8 | 99.5 | 0.3 |

| B-002 | 100.1 | 100.4 | -0.3 |

| B-003 | 99.6 | 99.9 | -0.3 |

The close agreement between the results from both laboratories, with all differences being well within the pre-defined acceptance criteria, confirms the successful transfer of the analytical method. sciencepharma.com

Environmental Fate and Transformation Pathways of 1 2,6,6 Trimethyloxan 2 Yl Ethan 1 One

Photochemical Degradation Mechanisms

The photochemical degradation of organic compounds in the environment is primarily driven by their absorption of light, leading to the formation of reactive species. For a compound like 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one, which contains a ketone and ether functionalities, several photochemical reactions could theoretically occur. Ketones can undergo Norrish Type I and Type II reactions upon photoexcitation, leading to bond cleavage and the formation of radical intermediates. The ether linkage within the oxane ring might also be susceptible to photo-oxidation, a process that can be initiated by photolytically generated radicals. However, without experimental data, the specific quantum yields, reaction rates, and degradation products for this compound remain speculative.

Table 1: Postulated Photochemical Degradation Reactions

| Reaction Type | Potential Reactants | Potential Products |

|---|---|---|

| Norrish Type I | This compound, UV light | Acyl and alkyl radicals |

| Norrish Type II | This compound, UV light | Enols and smaller ketones/alkenes |

Hydrolysis and Solvolysis Studies

Hydrolysis is a key abiotic degradation pathway for many organic compounds in aquatic environments. The stability of the ether linkage in the oxane ring of this compound would be a primary determinant of its susceptibility to hydrolysis. Generally, saturated cyclic ethers like tetrahydropyran (B127337) are stable to hydrolysis under neutral pH conditions. However, under acidic conditions, the ether oxygen can be protonated, facilitating ring-opening. The rate of such a reaction would be dependent on pH and temperature. Solvolysis, a more general term for the reaction with a solvent, would follow similar principles. There are currently no published studies that have investigated the hydrolysis or solvolysis rates and products for this specific compound.

Table 2: Expected Hydrolytic Stability

| pH Condition | Expected Stability | Rationale |

|---|---|---|

| Acidic | Potentially Unstable | Acid-catalyzed ring opening of the oxane moiety. |

| Neutral | Stable | The ether linkage is generally stable at neutral pH. |

Biotic Transformation Pathways in Model Systems

The biodegradation of this compound would be dependent on the ability of microorganisms to recognize and metabolize this structure. As a fragrance ingredient, it is likely to enter wastewater treatment plants, where it would be exposed to a diverse microbial consortium. Microorganisms could potentially transform the molecule through several enzymatic reactions. Oxidation of the methyl groups or the acetyl group, as well as hydroxylation of the ring, are common initial steps in the biodegradation of such compounds. The ether linkage might also be cleaved by specific enzymes. However, without studies using model systems like activated sludge or specific bacterial strains, the biotic transformation pathways, the microorganisms involved, and the resulting metabolites are unknown.

Table 3: Potential Biotic Transformation Reactions

| Reaction Type | Enzyme Class (Example) | Potential Transformation |

|---|---|---|

| Hydroxylation | Monooxygenases | Addition of -OH group to the ring or side chains. |

| Oxidation | Dehydrogenases | Oxidation of the acetyl group to a carboxylic acid. |

Potential Applications in Materials Science and Chemical Innovation

Role as Precursors for Polymer Synthesis and Advanced Materials

The oxane ring in 1-(2,6,6-Trimethyloxan-2-yl)ethan-1-one suggests its potential as a monomer for ring-opening polymerization (ROP), a common method for producing polyethers. Cationic ring-opening polymerization (CROP) is a primary mechanism for the polymerization of cyclic ethers. aston.ac.ukyoutube.com In this process, a cationic initiator would attack the oxygen atom of the oxane ring, leading to ring opening and subsequent propagation to form a polyether chain.

The substituents on the tetrahydropyran (B127337) ring are expected to significantly influence both the polymerization process and the properties of the resulting polymer. The presence of three methyl groups would likely affect the reactivity of the monomer and the stereochemistry of the polymerization. mdpi.comnih.gov The steric bulk of the trimethyl groups could influence the approach of the initiator and the propagating chain end, potentially leading to stereoregular polymers.

The pendant acetyl group (-C(O)CH₃) would introduce a ketone functionality at regular intervals along the polyether backbone. The inclusion of ketone groups within a polymer chain is known to alter its physical and chemical properties. nih.govd-nb.info These polar groups can enhance intermolecular forces, leading to changes in the polymer's melting point, glass transition temperature, and solubility. Furthermore, the ketone groups can serve as sites for post-polymerization modification, allowing for the grafting of other molecules to tailor the polymer's properties for specific applications. The presence of these functional groups can also impact the crystallinity and mechanical properties of the material. nih.gov

Table 1: Potential Influence of Structural Features on Polymer Properties

| Structural Feature | Potential Effect on Polymerization | Potential Effect on Polymer Properties |

| Oxane Ring | Enables ring-opening polymerization to form a polyether backbone. youtube.com | The flexible ether linkages contribute to the polymer's characteristics. |

| Trimethyl Substituents | May influence monomer reactivity and polymerization stereochemistry due to steric effects. nih.gov | Can affect chain packing, crystallinity, and thermal properties of the polymer. researchgate.net |

| Acetyl (Ketone) Group | The polar nature may affect initiator interaction and polymerization kinetics. | Introduces polarity, potential for hydrogen bonding, and sites for post-polymerization modification. nih.govd-nb.info |

The resulting functional polyethers could find use in advanced materials applications, such as specialty elastomers, coatings, or as compatibilizers in polymer blends. The photodegradability imparted by in-chain ketone groups could also be a desirable feature for developing more environmentally benign materials. d-nb.info

Utilization in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which focus on non-covalent interactions, suggest potential roles for this compound in the formation of host-guest assemblies. Macrocyclic compounds, including cyclic ethers, are foundational to host-guest chemistry, where a host molecule can encapsulate a guest molecule. rsc.orgnih.govfrontiersin.orgresearchgate.netfrontiersin.org